4-(3-环丁基-1,2,4-恶二唑-5-基)哌啶

描述

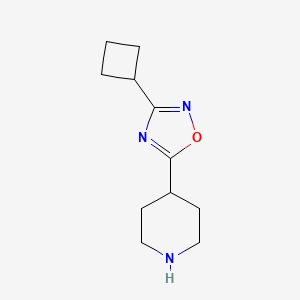

4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine is a useful research compound. Its molecular formula is C11H17N3O and its molecular weight is 207.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

农业化学研究

4-(3-环丁基-1,2,4-恶二唑-5-基)哌啶: 在农业化学研究中显示出潜力,特别是作为合成新型杀虫剂的组成部分。 恶二唑衍生物,该化合物属于此类,已被评估其对植物病原体如南方根结线虫和立枯丝核菌的杀线虫和抗真菌活性 。 这些化合物可以导致开发新的、更有效的农业化学品,以保护作物免受害虫和疾病的侵害。

抗菌剂开发

该化合物的恶二唑核心以其广泛的生物活性而闻名。 研究表明,某些恶二唑衍生物对水稻黄单胞菌具有强抗菌作用,而水稻黄单胞菌是导致水稻严重细菌病害的病原体 。 这表明4-(3-环丁基-1,2,4-恶二唑-5-基)哌啶可能成为开发新型抗菌剂的宝贵支架。

抗癌活性

恶二唑因其抗癌特性而被研究。 它们已被合成和表征,以考察其抑制癌细胞生长的潜力。 所讨论的化合物可能是被筛选体外抗癌活性的恶二唑系列的一部分,为癌症治疗研究提供了一条新途径 。

乙酰胆碱酯酶抑制

在神经退行性疾病研究领域,恶二唑衍生物已被评估为乙酰胆碱酯酶抑制剂 。 该酶是阿尔茨海默病治疗的目标,像4-(3-环丁基-1,2,4-恶二唑-5-基)哌啶这样的化合物可以促进开发新的治疗剂。

抗氧化潜力

恶二唑环也与抗氧化特性相关。 抗氧化剂在对抗体内的氧化应激至关重要,而氧化应激会导致各种慢性疾病。 该化合物作为抗氧化剂的潜力可以被探索,以开发帮助控制或预防这些疾病的补充剂或药物 。

抗感染剂

恶二唑衍生物因其作为抗感染剂的作用而被审查。 它们对多种感染因子(包括克氏锥虫)表现出活性。 该化合物可能是创建治疗由这种病原体引起的感染的研究工作的一部分 。

药物抗性酶抑制

由于耐药性是治疗疾病的重大挑战,因此正在探索恶二唑衍生物抑制导致多药耐药性的酶的能力。 该化合物可能在合成有助于克服癌症治疗中耐药性的分子方面很有价值 。

除草剂开发

在农业领域,人们一直在不断寻找有效的除草剂。 恶二唑化合物与除草特性有关,可以与其他化学基团结合,以创建有效的除草剂 。

生物活性

4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine is a compound that has garnered interest due to its potential biological activities. The oxadiazole ring is known for its diverse pharmacological properties, including anticancer and antioxidant activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.

Synthesis and Characterization

The synthesis of 4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine typically involves the cyclization of appropriate precursors under specific conditions. Characterization techniques such as IR spectroscopy, NMR (both proton and carbon), and mass spectrometry are employed to confirm the structure of the synthesized compound .

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, studies have reported that certain oxadiazole derivatives show cytotoxic effects against various cancer cell lines. The IC50 values for these compounds range significantly depending on their structure and substituents. For example, one study identified IC50 values of 11.20 µg/mL for a related compound against A549 lung cancer cells .

Table 1: IC50 Values of Related Oxadiazole Compounds Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 11b | A549 | 11.20 |

| 11c | A549 | 15.73 |

| 13b | A549 | 59.61 |

| 14b | A549 | 27.66 |

These findings suggest that modifications in the oxadiazole structure can enhance biological activity, making it a promising scaffold for drug development.

Antioxidant Activity

The antioxidant potential of oxadiazole derivatives has also been explored. In vitro assays have shown that these compounds can scavenge free radicals effectively, contributing to their therapeutic potential in preventing oxidative stress-related diseases . The antioxidant activity is often compared against standard compounds like butylated hydroxyanisole (BHA), providing a benchmark for evaluating efficacy.

The biological activity of 4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine may involve several mechanisms:

- Inhibition of Cell Proliferation : Compounds with oxadiazole moieties have been shown to interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Some derivatives promote programmed cell death in malignant cells through various signaling pathways.

- Antioxidative Mechanisms : By reducing oxidative stress, these compounds may protect normal cells from damage while selectively targeting cancerous cells.

Case Studies

Several studies have documented the effects of oxadiazole derivatives in preclinical models:

- Study on Lung Cancer : A recent investigation highlighted the efficacy of a series of oxadiazole derivatives in inhibiting the growth of A549 lung cancer cells. The study utilized both in vitro assays and molecular docking studies to elucidate potential interactions with cellular targets .

- Antioxidant Efficacy : Another study focused on synthesizing novel oxadiazole derivatives and evaluating their antioxidant capabilities using DPPH radical scavenging assays. Results indicated that certain modifications led to enhanced radical scavenging activity compared to traditional antioxidants .

属性

IUPAC Name |

3-cyclobutyl-5-piperidin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-2-8(3-1)10-13-11(15-14-10)9-4-6-12-7-5-9/h8-9,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSWETRZHFIDLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NOC(=N2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。